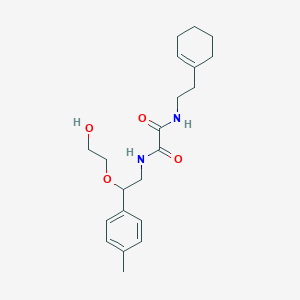
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a chemical compound with a molecular formula of C17H21N3O3 and a molecular weight of 315.373. This compound has garnered significant interest due to its potential implications in several fields of research and industry.
Preparation Methods
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the chroman-2-carboxylic acid derivative, which is then coupled with the pyrazole derivative through an ethoxyethyl linker . The reaction conditions typically involve the use of solvents like toluene and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of pincer palladium(II) complexes, which are efficient catalysts for various organic transformations such as Heck coupling reactions.
Biology: This compound has shown potential as an antileishmanial and antimalarial agent, with studies demonstrating its efficacy against Leishmania and Plasmodium species.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme pteridine reductase 1 (PTR1) in Leishmania species . This inhibition disrupts the folate metabolism pathway, leading to the death of the parasite . Similarly, its antimalarial activity is linked to its interference with the heme detoxification pathway in Plasmodium species .
Comparison with Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide can be compared with other similar compounds, such as:
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound also contains a pyrazole ring and is used in the synthesis of pincer palladium(II) complexes.
Imidazole derivatives: These compounds share similar heterocyclic structures and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Indole derivatives: These compounds are known for their diverse pharmacological properties, such as anti-HIV and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(16-7-6-14-4-1-2-5-15(14)23-16)18-9-12-22-13-11-20-10-3-8-19-20/h1-5,8,10,16H,6-7,9,11-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWPMLAQNRBSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![3-fluoro-4-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2877416.png)

![n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2877419.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)
![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

